molecular formula C24H23ClO2 B12762363 (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone CAS No. 80843-74-9

(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone

Cat. No.: B12762363
CAS No.: 80843-74-9
M. Wt: 378.9 g/mol
InChI Key: HKRQCVQVDLJMBV-UHFFFAOYSA-N
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Description

(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone: is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylpropoxy group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.

    Alkylation: The chlorophenyl intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The alkylated product undergoes a coupling reaction with phenylmethanone under conditions that may include the use of a palladium catalyst and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would require further research and validation.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

    Polymer Industry: Used to create specialty polymers with unique properties.

Mechanism of Action

The mechanism by which (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance binding affinity to certain biological targets, while the phenylmethanone moiety may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    (4-Chlorophenyl)phenylmethanone: Shares the chlorophenyl and phenylmethanone groups but lacks the methylpropoxy group.

    (3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate): Similar in having a chlorophenyl group but differs in the presence of a hydroxy and ester group.

Uniqueness:

    Structural Complexity: The combination of the chlorophenyl, methylpropoxy, and phenylmethanone groups in a single molecule provides unique chemical properties and potential for diverse applications.

    Reactivity: The presence of multiple functional groups allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry.

This detailed overview highlights the significance of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone in various scientific and industrial contexts

Properties

CAS No.

80843-74-9

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

IUPAC Name

[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenyl]-phenylmethanone

InChI

InChI=1S/C24H23ClO2/c1-24(2,21-11-13-22(25)14-12-21)17-27-16-18-7-6-10-20(15-18)23(26)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3

InChI Key

HKRQCVQVDLJMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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